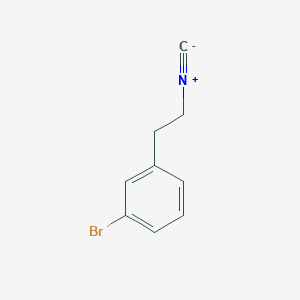
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring substituted with a chlorine atom at the 3-position and a hexynyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- typically involves the reaction of a furanone derivative with appropriate reagents to introduce the chloro and hexynyl substituents. One common method involves the use of 3-chloro-2(5H)-furanone as a starting material, which undergoes a nucleophilic substitution reaction with a hexynyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different substituted furanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted furanones .
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- 2(5H)-Furanone, 3-chloro-4-(1-propynyl)-
- 2(5H)-Furanone, 3-chloro-4-(1-butynyl)-
- 2(5H)-Furanone, 3-chloro-4-(1-pentynyl)-
Comparison: Compared to these similar compounds, 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- is unique due to its longer hexynyl chain, which can influence its chemical reactivity and biological activity. The presence of the hexynyl group can also affect the compound’s solubility and interaction with molecular targets .
Propiedades
Número CAS |
672304-91-5 |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
4-chloro-3-hex-1-ynyl-2H-furan-5-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-4-5-6-8-7-13-10(12)9(8)11/h2-4,7H2,1H3 |
Clave InChI |
UDPIYBJRWAPROM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(C(=O)OC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
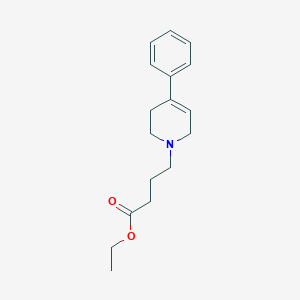
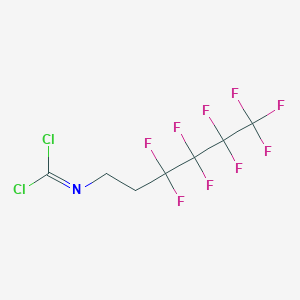
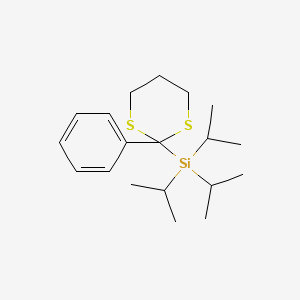
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
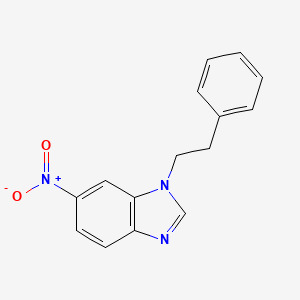
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
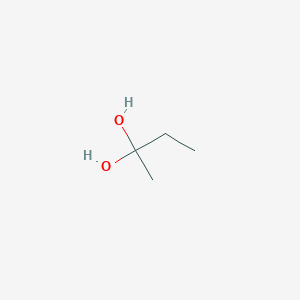
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)
